molecular formula C13H18ClN3 B1326473 N4-Isobutylquinoline-3,4-diamine hydrochloride CAS No. 935521-01-0

N4-Isobutylquinoline-3,4-diamine hydrochloride

Cat. No.: B1326473
CAS No.: 935521-01-0
M. Wt: 251.75 g/mol
InChI Key: ZRRAINCPRZTHMN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-Isobutylquinoline-3,4-diamine hydrochloride involves several steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene. The resulting quinoline derivative is then subjected to further functionalization to introduce the isobutyl and diamine groups.

The final step involves the formation of the hydrochloride salt by reacting the free base of N4-Isobutylquinoline-3,4-diamine with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure high purity and yield of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and high yield. The final product is purified through recrystallization or other suitable purification techniques to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N4-Isobutylquinoline-3,4-diamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in scientific research and industrial applications .

Scientific Research Applications

N4-Isobutylquinoline-3,4-diamine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N4-Isobutylquinoline-3,4-diamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N4-Isopropylquinoline-3,4-diamine hydrochloride
  • N4-Isobutylquinoline-2,3-diamine hydrochloride
  • N4-Isobutylquinoline-3,5-diamine hydrochloride

Uniqueness

N4-Isobutylquinoline-3,4-diamine hydrochloride is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications where other similar compounds may not be as effective .

Properties

IUPAC Name

4-N-(2-methylpropyl)quinoline-3,4-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3.ClH/c1-9(2)7-16-13-10-5-3-4-6-12(10)15-8-11(13)14;/h3-6,8-9H,7,14H2,1-2H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRRAINCPRZTHMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=C(C=NC2=CC=CC=C21)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647151
Record name N~4~-(2-Methylpropyl)quinoline-3,4-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935521-01-0
Record name N~4~-(2-Methylpropyl)quinoline-3,4-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-4-(isobutylamino)quinoline Hydrochloride
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